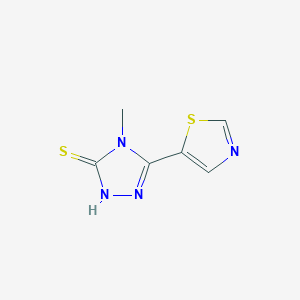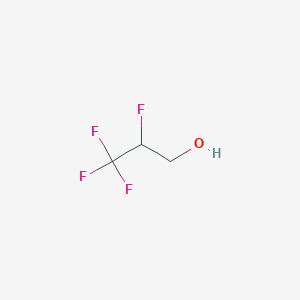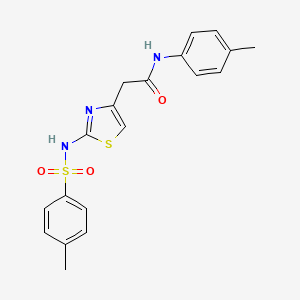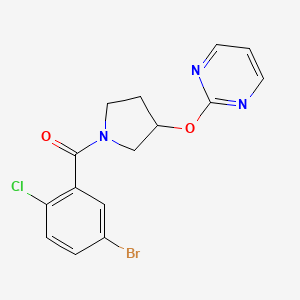
2-Chloro-4-cyclobutylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-cyclobutylpyridine is a chemical compound with the CAS Number: 1872272-78-0 . It has a molecular weight of 167.64 .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 167.64 . Other specific physical and chemical properties are not provided in the search results.Applications De Recherche Scientifique
Reactions and Substitution
The chlorine atom in 2-chloro-3-cyanopyridines, a compound related to 2-Chloro-4-cyclobutylpyridine, is known for being readily replaced by various amines, leading to the formation of 2-aminopyridines. These reactions demonstrate the compound's reactivity and potential in the synthesis of diverse pyridine derivatives (Bomika et al., 1976).
Cyclometallation and Transition Metal Complexes
Cyclometallated derivatives of pyridine compounds are obtainable through transmetallation reactions involving compounds like 2-phenylpyridine. These processes result in cyclometallated products containing metal-carbon bonds. This finding is significant in the study of transition metal chemistry and could be relevant to this compound derivatives (Constable & Leese, 1987).
Photophysical Properties and Redox Behavior
Research on various pyridine derivatives, including compounds similar to this compound, has explored their structure, photophysical properties, and redox behavior. These studies are crucial in understanding the electronic and luminescent properties of these compounds, which can be applied in areas like sensor technology and photovoltaics (Neve et al., 1999).
Polymerization and Catalysis
Certain pyridine compounds, when reacted with metal complexes, lead to the formation of octahedral group 4 metal complexes. These complexes have been studied for their role in the oligo- and polymerization of olefins. Such reactions are pivotal in materials science and the development of new polymers (Fuhrmann et al., 1996).
Orientations Futures
Propriétés
IUPAC Name |
2-chloro-4-cyclobutylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN/c10-9-6-8(4-5-11-9)7-2-1-3-7/h4-7H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZSKUHYBTFXGTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[3-(5-Propan-2-yl-1,2,4-oxadiazol-3-yl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2791948.png)


![N-[[3-(Difluoromethyl)-1-methylpyrazol-4-yl]methyl]prop-2-enamide](/img/structure/B2791955.png)

methanone](/img/structure/B2791958.png)

![2-methyl-4-(2,2,2-trifluoroethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2791961.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2791962.png)


![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2791966.png)
![2-cyclopropyl-4-methyl-6-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine](/img/structure/B2791970.png)

